molecular formula C8H9N3O B6270671 1-azido-2-(methoxymethyl)benzene CAS No. 1247377-50-9

1-azido-2-(methoxymethyl)benzene

Cat. No. B6270671
CAS RN: 1247377-50-9
M. Wt: 163.2
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of 1-Azido-2-(methoxymethyl)benzene can be achieved through various methods. One such method involves the reaction of isatins with 1,2-dibromoalkanes to afford a compound, which further reacts with NaN3 in DMF to yield 1-(4-azidoalkyl)indoline-2,3-dione . Another method involves the use of azidotrimethylsilane (TMSN3) as an azide source in the presence of copper(II) triflate [Cu(OTf)2], enabling a simple, practical, and efficient direct synthesis of organic azides from secondary benzylic alcohols .


Molecular Structure Analysis

The molecular formula of 1-Azido-2-(methoxymethyl)benzene is C8H9N3O . It has a molecular weight of 163.2.


Chemical Reactions Analysis

Organic azides such as 1-Azido-2-(methoxymethyl)benzene exhibit interesting reactivity. They can serve as protected -NH2 synthons, as illustrated by the synthesis of 1,1,1-tris (aminomethyl)ethane. In the azide alkyne Huisgen cycloaddition, organic azides react as 1,3-dipoles, reacting with alkynes to give substituted 1,2,3-triazoles .

Scientific Research Applications

Click Chemistry and 1,3-Dipolar Cycloadditions

Organic azides play a crucial role in click chemistry, particularly in the regioselective copper(I)-catalyzed Huisgen 1,3-dipolar cycloaddition with alkynes. This reaction yields 1,2,3-triazoles, which find applications in drug discovery, materials science, and bioconjugation .

Intramolecular Hydrogen Transfer Reactions

Unique reactivities of α-azido secondary acetamides (α-AzSAs) have been explored. These minimal and unhindered azide structures exhibit intriguing intramolecular hydrogen transfer reactions. Such reactions can lead to the synthesis of complex molecules and functional materials .

Synthesis of Heterocycles

Organic azides serve as versatile precursors for heterocyclic compounds. Researchers have developed methods to synthesize various heterocycles from organic azides. Notably, one-pot domino reactions allow efficient access to five- and six-membered heterocyclic systems and their fused analogs .

Chemoselectivity and Catalysts

The azido group participates in nucleophilic addition reactions, such as Aza-Michael additions. Additionally, catalysts play a crucial role in favoring C-H and C-N bond formation. Understanding the utility of chosen catalysts enhances chemoselectivity in azide-based transformations .

Mixed Addition/Cyclization/Oxygen Reactions

Azides can engage in mixed addition and cyclization processes, leading to diverse products. These reactions often involve oxygen atoms and contribute to the synthesis of complex molecular architectures .

Applications in Materials Science

Organic azides find applications in designing functional materials, including polymers, dendrimers, and supramolecular assemblies. Their unique reactivity allows tailoring of material properties for specific applications .

Bioorthogonal Chemistry

Azides are valuable tools in bioorthogonal chemistry. Their compatibility with biological systems enables selective labeling of biomolecules, such as proteins and nucleic acids, without interfering with native cellular processes .

Photoaffinity Labeling

Researchers utilize azides as photoaffinity labels. These compounds can be incorporated into biomolecules, and upon UV irradiation, they form covalent bonds with nearby functional groups. This technique aids in studying protein-protein interactions and enzyme-substrate binding sites .

Mechanism of Action

The mechanism of action of 1-Azido-2-(methoxymethyl)benzene involves the nucleophilic attack of the azide on the carbonyl carbon, forming a C-Nu bond and breaking the C-O (pi) bond. This gives rise to a tetrahedral intermediate. In the second step, the C-O pi bond is re-formed, and the carbon-(leaving group) bond is broken, resulting in the nucleophilic acyl substitution product .

Safety and Hazards

1-Azido-2-(methoxymethyl)benzene, like other organic azides, can be hazardous. It is advised to avoid contact with skin and eyes, keep away from heat/sparks/open flames/hot surfaces, and store in a well-ventilated place .

Future Directions

The future directions of 1-Azido-2-(methoxymethyl)benzene research are promising. Its potential applications in various fields of research and industry have gained increasing attention in recent years. Organic azides are being explored for their intermolecular or intramolecular reactions under thermal, catalyzed, or noncatalyzed conditions to prepare basic five-, six-, organometallic heterocyclic-membered systems and/or their fused analogs .

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 1-azido-2-(methoxymethyl)benzene involves the conversion of 2-(methoxymethyl)phenol to 1-azido-2-(methoxymethyl)benzene through a series of reactions.", "Starting Materials": [ "2-(methoxymethyl)phenol", "Sodium azide", "Sulfuric acid", "Sodium hydroxide", "Methanol", "Chloroform" ], "Reaction": [ "Step 1: Dissolve 2-(methoxymethyl)phenol in methanol.", "Step 2: Add sodium hydroxide to the solution and stir for 30 minutes.", "Step 3: Add sulfuric acid to the solution and stir for 1 hour.", "Step 4: Extract the product with chloroform.", "Step 5: Dry the chloroform extract with anhydrous sodium sulfate.", "Step 6: Add sodium azide to the dry chloroform extract and stir for 2 hours.", "Step 7: Filter the solution to remove any solids.", "Step 8: Evaporate the solvent to obtain 1-azido-2-(methoxymethyl)benzene." ] }

CAS RN

1247377-50-9

Molecular Formula

C8H9N3O

Molecular Weight

163.2

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.